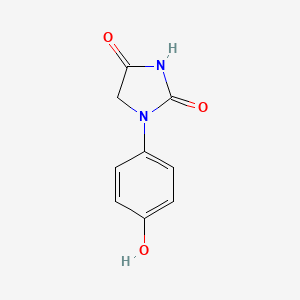

1-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B2831717

Key on ui cas rn:

26850-25-9

M. Wt: 192.174

InChI Key: AJSRHILLPJYTMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05338859

Procedure details

Example 1 of U.S. Pat. No. 4,436,910 was generally repeated as follows: p-hydroxyphenyl hydantoin (100 mM, 19.2 g) was treated with NaOH (100 mM, 4.0 g) and Ca(OH)2 (200 mM, 14.2 g) in 200 ml water at 140° C. for four hours in an autoclave. After cooling to 50° C., the precipitated CaCO3 which separated out was filtered off. The recovered mother liquor was analyzed by HPLC. It was found to contain 1.16 g p-hydroxyphenyl glycine (7% yield) in solution. Substantial amounts of decomposition (by-product) was indicated by HPLC analysis. This control experiment demonstrates that the p-hydroxyphenylglycine product when subjected under the reaction conditions [Ca(OH)2, NaOH, 140° C., H2O] suffers severe decomposition to several unwanted and unidentified products. It was quite unexpected then to find that the use per se of only a calcium base material like calcium hydroxide facilitates the production of the corresponding hydantoic acid salt in very high yields. The hydantoic acid salt can then be subjected to decarbamoylation with nitrous acid under acidic conditions to produce p-hydroxyphenylglycine, and which can in turn be optically resolved by processes such as described in U.S. Pat. Nos. 5,120,855 and 3,094,741, both of which are incorporated herein by reference in their entirety.

[Compound]

Name

Ca(OH)2

Quantity

14.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:14][C:12](=[O:13])NC2=O)=[CH:4][CH:3]=1.[OH-:15].[Na+]>O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:14][C:12]([OH:13])=[O:15])=[CH:6][CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.2 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=C1)N1C(=O)NC(=O)C1

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

[Compound]

|

Name

|

Ca(OH)2

|

|

Quantity

|

14.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated CaCO3 which separated out

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=C1)NCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.16 g | |

| YIELD: PERCENTYIELD | 7% | |

| YIELD: CALCULATEDPERCENTYIELD | 6.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |